molecular formula C16H18N6O5S B2782418 1-(2-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1323657-91-5

1-(2-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2782418
CAS No.: 1323657-91-5
M. Wt: 406.42
InChI Key: RPTSTQUROVZXTI-UHFFFAOYSA-N
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Description

1-(2-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C16H18N6O5S and its molecular weight is 406.42. The purity is usually 95%.
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Biological Activity

The compound 1-(2-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione represents a complex molecular structure with potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into several key components:

  • Pyrimidin-2-yl : A nitrogen-containing heterocycle known for various biological activities.
  • 1,2,4-Oxadiazol-5-yl : A moiety associated with antimicrobial and anticancer properties.
  • Azetidin : A four-membered ring that contributes to the compound's overall stability and interaction with biological targets.
  • Piperidine : A six-membered ring often found in drugs due to its ability to interact with various receptors.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit a range of biological activities including:

  • Anticancer Properties : Some derivatives have shown potential as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are crucial in cancer therapy.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease.

Anticancer Activity

A study evaluated the anticancer effects of a series of 1,2,4-oxadiazole derivatives on tumor cell lines (A-498 and DU 145). The results indicated that certain compounds exhibited lower cytotoxicity compared to standard treatments while maintaining significant PPAR agonist activity. For instance:

  • Compound 16 had an EC50 value ranging from 0.23–0.83 μM for PPARα activation, indicating strong activity with reduced toxicity in non-tumor cells (CC50 = 81.66–92.67 μM) .

Antimicrobial Activity

Research on piperidine derivatives has shown promising antibacterial properties. A synthesized compound bearing piperidine and oxadiazole moieties was tested against several bacterial strains:

CompoundBacterial StrainIC50 (µM)
Compound AE. coli2.14±0.003
Compound BS. aureus0.63±0.001
Compound CP. aeruginosa1.21±0.005

These compounds demonstrated significant inhibition compared to standard antibiotics .

Enzyme Inhibition

The synthesized compounds were also evaluated for their enzyme inhibitory activities:

EnzymeIC50 (µM)
Acetylcholinesterase1.13±0.003
Urease2.14±0.002

These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The interaction with PPARs suggests a role in regulating gene expression related to metabolism and cell proliferation.
  • Enzyme Interaction : The inhibition of key enzymes like acetylcholinesterase may contribute to its therapeutic effects in neurodegenerative diseases.
  • Cellular Uptake and Transport : The structural features facilitate cellular penetration, enhancing bioavailability.

Properties

IUPAC Name

1-[2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O5S/c23-12-3-1-4-13(24)22(12)7-8-28(25,26)21-9-11(10-21)16-19-15(20-27-16)14-17-5-2-6-18-14/h2,5-6,11H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTSTQUROVZXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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